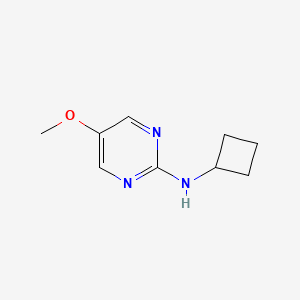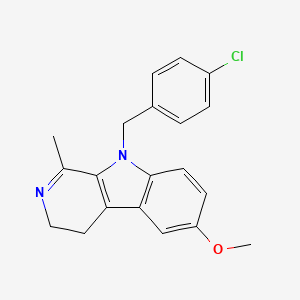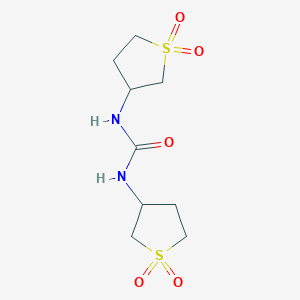![molecular formula C11H16N4O B12226025 N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B12226025.png)
N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide typically involves the reaction of pyrimidine derivatives with pyrrolidine and acetamide precursors. One common method involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with pyrrolidine in the presence of trifluoroacetic acid . The reaction conditions often include mild temperatures and the use of solvents such as toluene or ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes such as phosphodiesterase 9 (PDE9), enhancing synaptic plasticity and cognitive function . The compound’s ability to inhibit tubulin polymerization has also been studied, indicating its potential as an antitumor agent .
Comparison with Similar Compounds
Similar Compounds
N-methyl-1-(pyridin-2-yl)methanamine: A related compound with a pyridine ring instead of a pyrimidine ring.
N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine: Features an oxadiazole ring in place of the pyrrolidine ring.
N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine: Contains an indole ring instead of the pyrimidine ring.
Uniqueness
N-methyl-N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]acetamide is unique due to its specific combination of a pyrimidine ring, a pyrrolidine ring, and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H16N4O |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-methyl-N-(1-pyrimidin-2-ylpyrrolidin-3-yl)acetamide |
InChI |
InChI=1S/C11H16N4O/c1-9(16)14(2)10-4-7-15(8-10)11-12-5-3-6-13-11/h3,5-6,10H,4,7-8H2,1-2H3 |
InChI Key |
IFRKKRSJNWUTLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-N-[1-(pyrazin-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B12225943.png)
![5-Methyl-6-(prop-2-en-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12225947.png)
![4-[(Oxan-4-yloxy)methyl]pyridine](/img/structure/B12225956.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B12225959.png)
![5-Chloro-2-{[1-(3-methylbutyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12225961.png)
![6-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]morpholin-3-one](/img/structure/B12225962.png)
![4-Tert-butyl-6-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B12225989.png)


![2-(Piperidine-1-carbonyl)-4-[(pyridin-4-yl)methyl]morpholine](/img/structure/B12226003.png)

![6-Ethyl-5-methyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B12226012.png)

![1-(difluoromethyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12226035.png)
